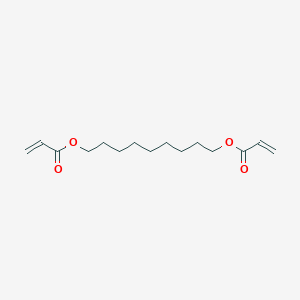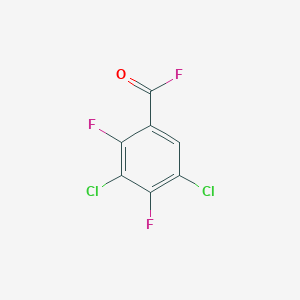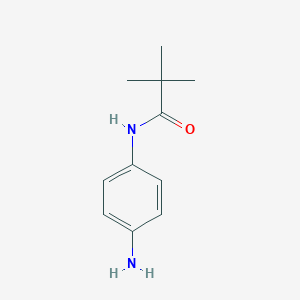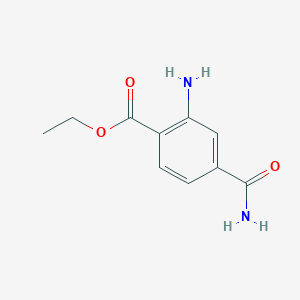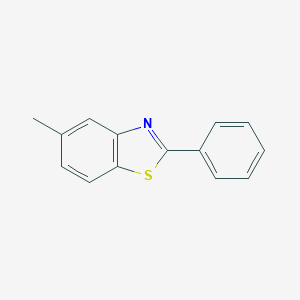
Padcdg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Padcdg is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Padcdg, also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chelating agent that can selectively bind to calcium ions.
Aplicaciones Científicas De Investigación
Padcdg has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively bind to calcium ions has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, Padcdg has been shown to improve cardiac function by reducing calcium overload and oxidative stress. In neurodegenerative disorders, Padcdg has been shown to protect neurons from calcium-induced damage and reduce inflammation.
Mecanismo De Acción
The mechanism of action of Padcdg involves its ability to selectively bind to calcium ions, which play a crucial role in various cellular processes. By binding to calcium ions, Padcdg can modulate calcium signaling pathways, which are involved in cell growth, proliferation, and apoptosis. Padcdg can also reduce calcium overload and oxidative stress, which are major contributors to various diseases.
Efectos Bioquímicos Y Fisiológicos
Padcdg has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis, reduce calcium overload and oxidative stress in cardiovascular diseases, and protect neurons from calcium-induced damage and reduce inflammation in neurodegenerative disorders. Padcdg can also modulate calcium signaling pathways, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Padcdg has several advantages for lab experiments, including its ability to selectively bind to calcium ions and modulate calcium signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
Padcdg has several potential future directions, including its use as a therapeutic agent in cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in clinical trials. Padcdg can also be used as a tool to study calcium signaling pathways and their role in various cellular processes.
Métodos De Síntesis
Padcdg can be synthesized using a two-step reaction involving the condensation of 2-aminophenol with chloroacetic acid followed by the reaction with ethylenediamine. The final product is obtained through purification using chromatography techniques.
Propiedades
Número CAS |
109679-55-2 |
|---|---|
Nombre del producto |
Padcdg |
Fórmula molecular |
C19H28N10O13P2 |
Peso molecular |
666.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
Clave InChI |
XFOPBXYCTCFAKU-KZLWWIKISA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
Sinónimos |
5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



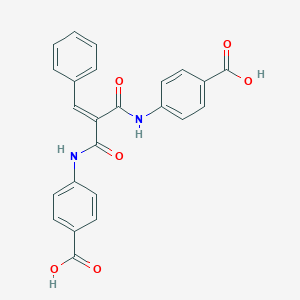
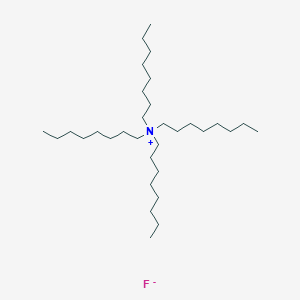
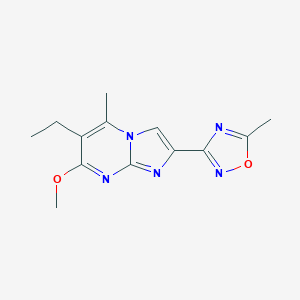
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
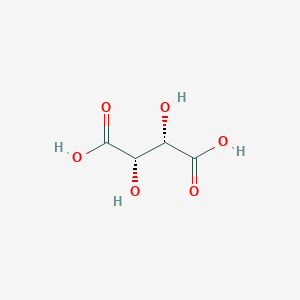
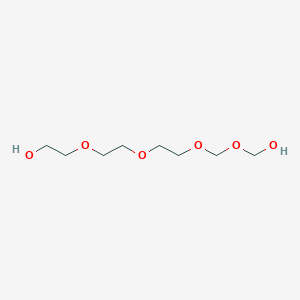
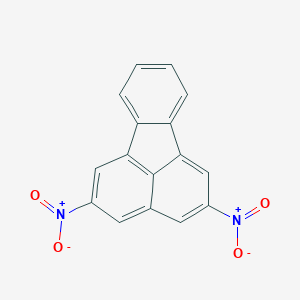
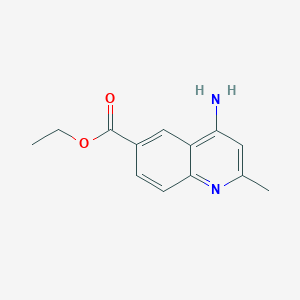
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
